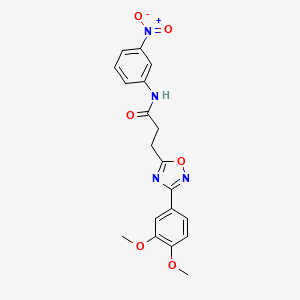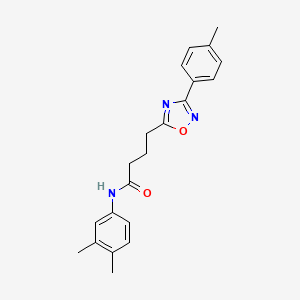
N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a chemical compound used in scientific research. It is a fluorescent probe that is commonly used to detect reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and are implicated in a wide range of diseases and conditions.
作用機序
N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by reacting with ROS to form a stable adduct, which can be detected using fluorescence spectroscopy. The adduct is formed through the reaction of the oxadiazole moiety of N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide with the free radical species. The resulting adduct is highly fluorescent, allowing for sensitive detection of ROS levels in biological systems.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide itself does not have any biochemical or physiological effects, but its use in scientific research has led to a better understanding of the role of ROS in various biological processes. ROS are implicated in a wide range of diseases and conditions, including cancer, cardiovascular disease, and neurodegenerative disorders. By studying the effects of ROS on cells and tissues, researchers can develop new treatments and therapies for these conditions.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for ROS. It can be used to detect a wide range of ROS species, including superoxide, hydroxyl radicals, and peroxynitrite. N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. One limitation is that it can only detect ROS that are present in the immediate vicinity of the probe. This means that it may not be able to detect ROS that are produced in other parts of the cell or tissue. Additionally, N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be sensitive to changes in pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are many potential future directions for research involving N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of new probes that are more selective or sensitive than N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Researchers are also exploring the use of N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in vivo, to study the role of ROS in animal models of disease. Another area of interest is the use of N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other probes or imaging techniques, to gain a more comprehensive understanding of the role of ROS in biological systems. Finally, researchers are investigating the potential therapeutic applications of N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and other ROS probes, as a way to target oxidative stress in various diseases and conditions.
合成法
N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process involving the reaction of various chemicals. The exact method of synthesis can vary depending on the specific laboratory and equipment used, but typically involves the use of organic solvents and reagents.
科学的研究の応用
N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is widely used in scientific research as a tool to study the role of ROS in various biological systems. It is particularly useful in studies of oxidative stress, which is a condition that arises when the balance between ROS production and antioxidant defenses is disrupted. N-(3,4-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be used to measure the levels of ROS in cells and tissues, and to investigate the mechanisms underlying oxidative stress.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-10-17(11-8-14)21-23-20(26-24-21)6-4-5-19(25)22-18-12-9-15(2)16(3)13-18/h7-13H,4-6H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKALSQRVZLYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




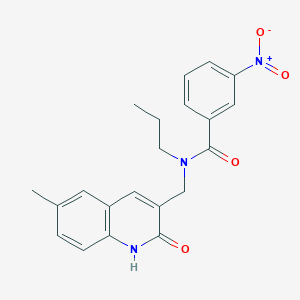
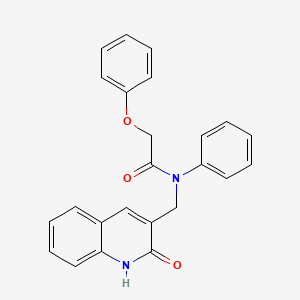
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688572.png)
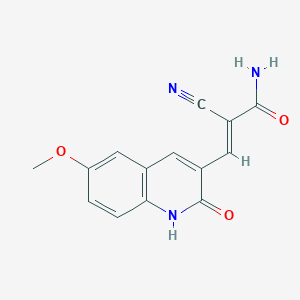
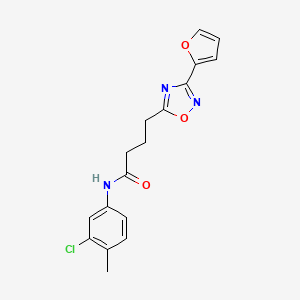
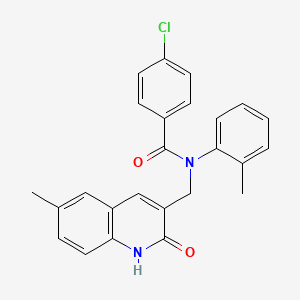
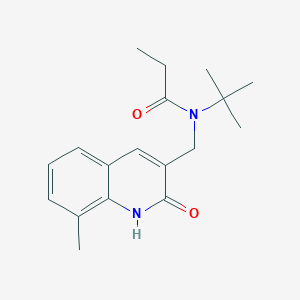
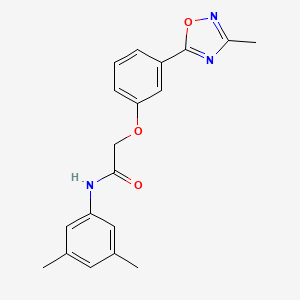
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)

